molecular formula C11H16BNO2 B130382 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 181219-01-2

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B130382
CAS RN: 181219-01-2
M. Wt: 205.06 g/mol
InChI Key: NLTIETZTDSJANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound . It is often used in the field of medicine and as a chemical intermediate .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 219.09 . The compound is insoluble in water .

Scientific Research Applications

Synthesis of DYRK1A Inhibitors

This compound is utilized in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in neurological diseases such as Down syndrome and Alzheimer’s disease .

Suzuki-Miyaura Cross-Coupling Reactions

It serves as a reagent in the Suzuki-Miyaura cross-coupling reaction, a widely used technique in organic chemistry. This reaction has significant applications in polymer science and is crucial in the synthesis of fine chemicals and pharmaceuticals .

Borylation Reactions

The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes with a palladium catalyst to form pinacol benzyl boronate. It’s also employed in hydroboration reactions of alkyl or aryl alkynes and alkenes using transition metal catalysts .

Synthesis of Conjugated Copolymers

It is a precursor in the synthesis of intermediates for generating conjugated copolymers, which are important materials for electronic devices due to their semiconducting properties .

Preparation of Fluorenylborolane

This compound is used to prepare fluorenylborolane, a reagent that can be further utilized in various organic synthesis processes .

Pharmaceutical Intermediates

As a versatile reagent, it finds application in the preparation of various pharmaceutical intermediates, contributing to the development of new drugs and therapies .

Safety And Hazards

This compound is classified as a hazard under GHS07. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTIETZTDSJANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370418
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

181219-01-2
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Q & A

Q1: What is the role of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of rhodium dimers?

A: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 4-pyridineboronic acid pinacol ester, acts as a coupling reagent in the synthesis of novel rhodium dimers. [] These dimers feature a paddlewheel structure where the 4-pyridineboronic acid pinacol ester reacts with a tetrakis 4-bromo-N,N'-diphenylbenzamidinate dirhodium dimer. This reaction results in the substitution of bromine atoms with pyridyl groups, creating between one and four new N,N'-diphenyl-4-(pyridin-4-yl)benzamidinate ligands on the rhodium dimer. [] This effectively introduces new binding sites on the metal complexes, paving the way for further functionalization and potential applications in catalysis.

Q2: How do the introduced pyridyl groups affect the optoelectronic properties of the rhodium dimers?

A: The addition of pyridyl moieties, facilitated by 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has a subtle impact on the redox potentials of the rhodium dimers. While all the synthesized dimers exhibit two oxidations and one reduction centered on the Rh-Rh core, the exact potentials vary slightly. [] More significantly, the presence and number of pyridyl groups influence the energy levels of the HOMO and LUMO orbitals, which are crucial for optoelectronic properties. These energy level shifts correlate with the Hammett parameter of the aryl group and Taft's model parameters, indicating a predictable influence of the pyridyl groups on the electronic structure of the rhodium dimers. [] This control over the optoelectronic properties makes these modified dimers potentially interesting for applications in photochemistry or as components in electronic materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.